1,8-Diazabiphenylene

Descripción

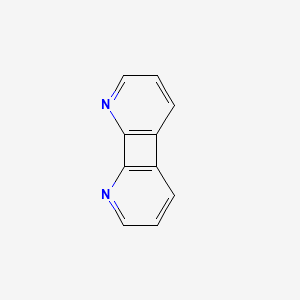

1,8-Diazabiphenylene is a nitrogen-containing heterocyclic compound with the molecular formula C10H6N2. It is a derivative of biphenylene, where two nitrogen atoms replace two carbon atoms in the biphenylene structure.

Propiedades

Número CAS |

259-84-7 |

|---|---|

Fórmula molecular |

C10H6N2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

3,12-diazatricyclo[6.4.0.02,7]dodeca-1(8),2(7),3,5,9,11-hexaene |

InChI |

InChI=1S/C10H6N2/c1-3-7-8-4-2-6-12-10(8)9(7)11-5-1/h1-6H |

Clave InChI |

DAEHFBVYBVCKNC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C3=C2C=CC=N3)N=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,8-Diazabiphenylene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,8-dinitronaphthalene with hydrazine hydrate in the presence of a catalyst can yield this compound . Another method involves the photodimerization of cyclopentenone followed by a series of reactions including Schmidt rearrangement and Beckmann rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,8-Diazabiphenylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction of this compound can yield amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Aplicaciones Científicas De Investigación

1,8-Diazabiphenylene has several applications in scientific research:

Biology: The compound’s unique electronic properties make it useful in studying biological systems and interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of advanced materials, including polymers and electronic devices.

Mecanismo De Acción

The mechanism of action of 1,8-diazabiphenylene involves its interaction with molecular targets through its nitrogen atoms. These interactions can affect various pathways, including electron transfer and coordination with metal ions. The compound’s electronic properties allow it to participate in redox reactions and form stable complexes with metals .

Comparación Con Compuestos Similares

Similar Compounds

Biphenylene: The parent compound of 1,8-diazabiphenylene, which lacks nitrogen atoms.

2,7-Diazabiphenylene: Another isomer with nitrogen atoms at different positions.

1,5-Diazabiphenylene: A similar compound with nitrogen atoms at the 1 and 5 positions.

Uniqueness

This compound is unique due to its specific nitrogen atom placement, which imparts distinct electronic properties and reactivity compared to its isomers and parent compound. This uniqueness makes it valuable for specific applications in materials science and coordination chemistry .

Actividad Biológica

1,8-Diazabiphenylene is a heterocyclic compound characterized by its biphenyl framework integrated with two nitrogen atoms at the 1 and 8 positions. This unique structure places it within the class of diazabicyclic compounds, which are notable for their electronic properties and potential applications in various fields, including medicinal chemistry and organic electronics. Despite limited research specifically focused on its biological activity, preliminary studies indicate promising pharmacological potential, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Research on the biological activity of this compound suggests that it may exhibit several pharmacological properties due to its structural characteristics. Compounds with similar nitrogen-containing heterocycles have demonstrated interactions with biological targets, which supports the hypothesis that this compound could also possess significant biological activity.

Potential Pharmacological Applications

- Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties. The ability of nitrogen-containing heterocycles to interact with microbial targets may extend to this compound.

- Anticancer Properties : Similar compounds have shown potential in cancer therapy. The unique electronic properties of this compound may contribute to its effectiveness in targeting cancer cells.

Interaction Studies

Interaction studies have focused on the ability of this compound to form complexes with metal ions. These studies provide insights into the stability and reactivity of such complexes under various conditions, which is crucial for understanding its potential applications in drug development.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key features of these compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2,3-Diazabicyclo[2.2.2]octane | Bicyclic diazine | High strain energy; used in organic synthesis |

| Phenanthridine | Polycyclic aromatic amine | Exhibits strong fluorescence; used in dyes |

| 1,4-Diazabicyclo[2.2.2]octane | Bicyclic diazine | Known as a strong base; used in organic synthesis |

Uniqueness of this compound

This compound stands out due to its biphenyl structure combined with nitrogen atoms at specific positions. This configuration enhances its electronic properties compared to other diazines and highlights its potential applications in electronics and coordination chemistry.

Case Studies and Research Findings

While specific case studies on this compound are scarce, insights can be drawn from research on related compounds. For instance:

- Antitubercular Drug Analogues : Research has shown that analogues derived from the biphenyl class exhibit significant antitubercular activity. These findings emphasize the importance of structural modifications in enhancing biological efficacy .

- Synthesis and Structure-Activity Relationships : A study focusing on aza- and diazabiphenyl analogues explored their synthesis and biological evaluation, indicating that structural variations can lead to improved pharmacological profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.